molecular formula C11H10N2O2 B1331357 5-(Benzyloxy)pyrimidin-4-ol CAS No. 91138-06-6

5-(Benzyloxy)pyrimidin-4-ol

Cat. No.: B1331357
CAS No.: 91138-06-6
M. Wt: 202.21 g/mol
InChI Key: BAKPIPOHWIYYGO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C11H10N2O2. It features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a hydroxyl group at the 4-position.

Future Directions

The future directions for research on 5-(Benzyloxy)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. For instance, pyrimidines have been studied for their potential as anti-inflammatory agents , and pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyrimidin-4-ol typically involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with appropriate reagents. One common method includes heating 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate to yield the desired product . The reaction conditions often involve elevated temperatures and the elimination of ethanol to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the benzyloxy group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-(benzyloxy)pyrimidin-4-one.

    Reduction: Formation of 5-(hydroxy)pyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pyrimidin-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)pyrimidin-4-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Hydroxy)pyrimidin-4-ol: Lacks the benzyloxy group, having only a hydroxyl group at the 4-position.

    5-(Benzyloxy)pyrimidin-4-amine: Similar structure but with an amine group at the 4-position instead of a hydroxyl group.

Uniqueness

5-(Benzyloxy)pyrimidin-4-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the pyrimidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-phenylmethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKPIPOHWIYYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294371
Record name 5-(benzyloxy)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91138-06-6
Record name MLS002703330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(benzyloxy)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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